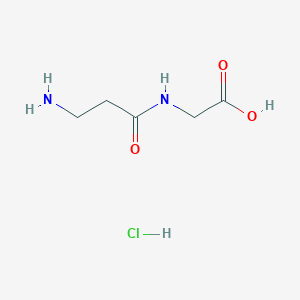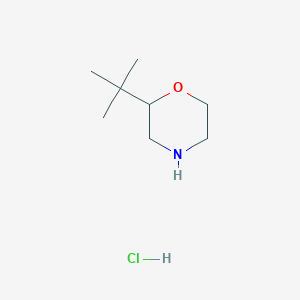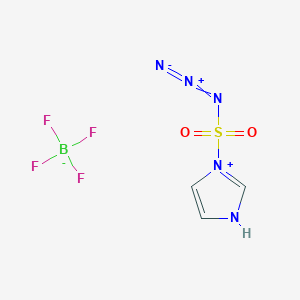
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate
Descripción general
Descripción
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an imidazole ring substituted with an azidosulfonyl group and a tetrafluoroborate anion. Its properties and reactivity make it a valuable reagent in organic synthesis and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of imidazole with azidosulfonyl chloride in the presence of tetrafluoroboric acid. The reaction typically requires controlled conditions, such as low temperature and anhydrous environment, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The azidosulfonyl group can be oxidized to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of azide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidosulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl oxides and other oxidized derivatives.
Reduction Products: Azide or amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of azides and sulfonyl derivatives.
Biology: The compound can be used in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: Its derivatives may have potential as pharmaceutical intermediates or in drug discovery.
Industry: The compound's reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves its ability to act as a diazotransfer reagent. It transfers the azido group to other molecules, facilitating the formation of azides, which are valuable intermediates in organic synthesis. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
1-(Azidosulfonyl)-1H-imidazol-3-ium tetrafluoroborate is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
Imidazole-1-sulfonyl azide: Similar in having an imidazole ring and azido group, but without the tetrafluoroborate anion.
Trimethyloxonium tetrafluoroborate: Contains the tetrafluoroborate anion but lacks the azidosulfonyl group.
The presence of both the azidosulfonyl group and the tetrafluoroborate anion in this compound gives it distinct chemical properties and reactivity, making it a valuable reagent in various applications.
Propiedades
IUPAC Name |
N-diazo-1H-imidazol-3-ium-3-sulfonamide;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.BF4/c4-6-7-11(9,10)8-2-1-5-3-8;2-1(3,4)5/h1-3H;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHLRCQGQVXBFP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C[N+](=CN1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357503-31-1 | |
| Record name | 1357503-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
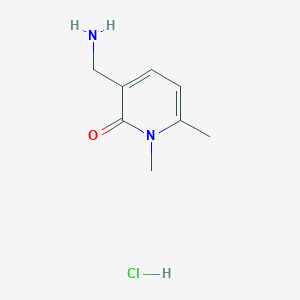


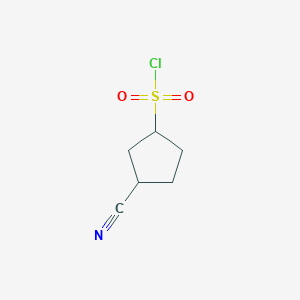

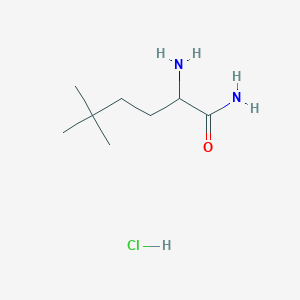
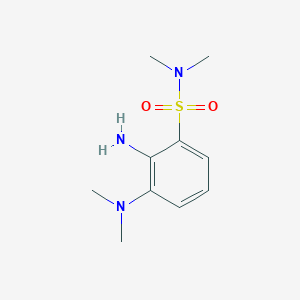
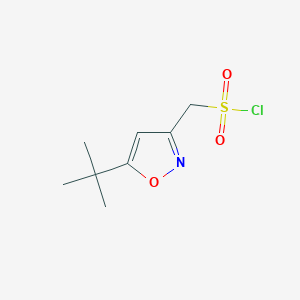
![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)
![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)
